4-methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
CAS No.: 933222-66-3
Cat. No.: VC11886966
Molecular Formula: C16H15N5O2
Molecular Weight: 309.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933222-66-3 |
|---|---|
| Molecular Formula | C16H15N5O2 |
| Molecular Weight | 309.32 g/mol |
| IUPAC Name | 4-methoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C16H15N5O2/c1-23-14-9-7-12(8-10-14)16(22)17-11-15-18-19-20-21(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,22) |
| Standard InChI Key | QUIXDAWQBYKGAK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Features
4-Methoxy-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is characterized by a benzamide core substituted with a methoxy group at the para-position and a tetrazole ring linked via a methylene bridge. The tetrazole ring is further functionalized with a phenyl group at the 1-position, enhancing its aromatic and steric profile. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 933222-66-3 |
| Molecular Formula | |
| Molecular Weight | 309.32 g/mol |
| IUPAC Name | 4-methoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
| SMILES | COC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
The tetrazole ring’s bioisosteric equivalence to carboxylic acids confers metabolic stability and improved bioavailability, while the benzamide group facilitates hydrogen bonding with biological targets .
Synthesis and Structural Characterization
While no explicit synthesis protocol for this compound is documented, analogous routes for N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives suggest a two-step approach :
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Amide Bond Formation: Reacting 4-methoxybenzoyl chloride with (1-phenyl-1H-tetrazol-5-yl)methanamine in the presence of pyridine yields the intermediate N-(tetrazolylmethyl)benzamide.
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Tetrazole Cyclization: A [3 + 2] cycloaddition between a nitrile precursor and sodium azide, catalyzed by aluminum chloride at elevated temperatures, forms the tetrazole ring .
Structural confirmation typically employs:
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Nuclear Magnetic Resonance (NMR): and NMR to verify substituent positions.
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Mass Spectrometry (MS): High-resolution MS to confirm molecular weight.
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X-ray Crystallography: Though unreported for this compound, studies on similar structures (e.g., 3-amino-9-methoxy-1-phenyl-1H-benzo[f]chromene) highlight monoclinic crystal systems with P2/n space groups, suggesting potential isostructural behavior .
Physicochemical and Druglikeness Properties
The compound’s physicochemical profile aligns with Lipinski’s Rule of Five, a critical determinant of oral bioavailability:
| Parameter | Value | Lipinski Threshold |
|---|---|---|
| Molecular Weight | 309.32 g/mol | ≤500 g/mol |
| Calculated LogP | ~2.8 (estimated) | ≤5 |
| Hydrogen Bond Donors | 2 (amide NH, tetrazole NH) | ≤5 |
| Hydrogen Bond Acceptors | 7 | ≤10 |
The methoxy group enhances solubility by reducing crystallinity, while the tetrazole ring contributes to dipole interactions. Predicted aqueous solubility (LogS ≈ -4.2) suggests moderate solubility, necessitating formulation optimization for in vivo studies .
Future Research Directions
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Synthetic Optimization: Explore greener catalysts (e.g., microwave-assisted synthesis) to improve cycloaddition yields.
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Target Identification: Screen against GPCR panels beyond GPR35, including serotonin or dopamine receptors.
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ADME-Tox Profiling: Assess metabolic stability in hepatic microsomes and plasma protein binding.
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Cocrystallization Studies: Resolve the X-ray structure to guide rational drug design.
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